molecular formula C17H15BrClN5O B2927530 5-amino-1-(3-bromobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-60-3

5-amino-1-(3-bromobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2927530
CAS No.: 899981-60-3
M. Wt: 420.7
InChI Key: GSTKDEOHAUNXEW-UHFFFAOYSA-N
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Description

5-amino-1-(3-bromobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with an amino group at position 5, a 3-bromobenzyl group at position 1, and a 4-chlorobenzyl group on the carboxamide nitrogen. This compound belongs to a broader class of 1,2,3-triazole-4-carboxamides, which are renowned for their modular synthesis and diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

5-amino-1-[(3-bromophenyl)methyl]-N-[(4-chlorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrClN5O/c18-13-3-1-2-12(8-13)10-24-16(20)15(22-23-24)17(25)21-9-11-4-6-14(19)7-5-11/h1-8H,9-10,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTKDEOHAUNXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-1-(3-bromobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 899981-60-3) is a triazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits a unique structure that may confer various pharmacological properties, making it a candidate for further research in drug development.

Chemical Structure and Properties

The molecular formula of the compound is C17H15BrClN5OC_{17}H_{15}BrClN_{5}O with a molecular weight of 420.7 g/mol. The presence of bromine and chlorine substituents on the benzyl rings is significant as these halogens can influence the compound's reactivity and biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₅BrClN₅O
Molecular Weight420.7 g/mol
CAS Number899981-60-3

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Triazole derivatives are known to exhibit a range of activities including antimicrobial, anticancer, and anti-inflammatory effects. The mechanism often involves the inhibition of enzymes or receptors that play critical roles in disease pathways.

Antimicrobial Activity

Research indicates that triazole derivatives, including this compound, may possess antimicrobial properties. A study highlighted that similar triazole compounds exhibited significant activity against Gram-positive bacteria and fungi, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Activity

The compound's structure suggests it may also have anticancer properties. A related study on triazole derivatives showed promising results in inhibiting cancer cell proliferation. For instance, certain analogs demonstrated submicromolar potency against human liver carcinoma cell lines (HepG2) . The presence of electron-withdrawing groups like chlorine has been linked to enhanced antiproliferative activity .

Case Studies and Research Findings

  • Chagas Disease Treatment : A study focused on the optimization of triazole derivatives for treating Chagas disease found that compounds within this class could significantly reduce parasite burden in infected models. The lead compound from the series demonstrated high potency (pEC50 > 6), indicating its potential as a therapeutic agent .
  • Antiproliferative Activity : Another investigation into similar triazole compounds revealed their effectiveness against various cancer cell lines, with some derivatives showing activity comparable to established chemotherapeutics like doxorubicin .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound’s activity and pharmacokinetics are influenced by its substitution pattern. Key analogs and their structural distinctions are summarized below:

Compound Name Substituents (Position 1) Substituents (Amide Nitrogen) Molecular Weight Key Features/Applications References
Target Compound 3-bromobenzyl 4-chlorobenzyl ~435.7* Potential enhanced lipophilicity due to Br/Cl N/A
5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide carbamoylmethyl Varied ~226.2 SOS response inhibition (IC₅₀ = 32 µM)
5-amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide 3-chlorobenzyl 4-fluorobenzyl 359.79 Increased polarity due to F substituent
5-amino-1-(4-chlorobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide 4-chlorobenzyl 3-fluorophenyl ~371.8 Anticancer activity (renal/CNS cancer)
5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide 4-fluorophenyl 2,4-dimethoxyphenyl ~384.3 Selective activity against SNB-75 cells

*Calculated based on substituent contributions.

Key Observations :

  • Amide Nitrogen Substitutions : The 4-chlorobenzyl group may improve target binding affinity compared to smaller substituents (e.g., carbamoylmethyl) due to hydrophobic interactions .
Pharmacokinetic and Metabolic Considerations
  • Solubility : Fluorine-substituted derivatives (e.g., 4-fluorobenzyl) exhibit improved aqueous solubility compared to brominated analogs, which may limit the target compound’s bioavailability .

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-amino-1-(3-bromobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide?

Answer:
The synthesis typically involves click chemistry (CuAAC: copper-catalyzed azide-alkyne cycloaddition) to form the triazole core, followed by functionalization steps. For example:

Azide preparation : React 3-bromobenzyl bromide with sodium azide to generate the benzyl azide intermediate.

Alkyne coupling : Use 4-chlorobenzylamine to functionalize the alkyne precursor.

Triazole formation : Perform CuAAC between the azide and alkyne to yield the triazole scaffold.

Carboxamide introduction : React with activated carbonyl reagents (e.g., isocyanates) to install the carboxamide group.

Characterization requires NMR (e.g., 1H^1 \text{H}, 13C^{13} \text{C}), HRMS for molecular weight confirmation, and X-ray crystallography (using SHELX programs for structure refinement) . Purity is assessed via HPLC (>95%) .

Basic: How can researchers validate the structural integrity and purity of this compound?

Answer:

  • Spectroscopic techniques :
    • 1H^1 \text{H} NMR : Confirm substitution patterns (e.g., benzyl protons at δ 5.6–5.8 ppm, triazole protons at δ 8.3–8.6 ppm) .
    • 13C^{13} \text{C} NMR : Identify carbonyl carbons (δ 165–170 ppm) and triazole ring carbons (δ 145–150 ppm).
  • Mass spectrometry : HRMS ensures exact mass matches theoretical values (e.g., C17_{17}H15_{15}BrClN5_5O).
  • Crystallography : Use SHELXL for refining crystal structures, especially to resolve stereochemical ambiguities .
  • Purity : Quantify via reverse-phase HPLC with UV detection (λ = 254 nm) .

Advanced: How should experimental designs be optimized to assess this compound’s anticancer activity?

Answer:

  • Cell line selection : Use cancer models with high expression of targets like COX-2 or HDACs (e.g., renal cancer RXF 393, CNS cancer SNB-75) .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC50_{50}.
  • Controls : Include carboxyamidotriazole (CAI) as a positive control for calcium channel-mediated pathways .
  • Assay conditions : Address low solubility (common in triazoles) using co-solvents (e.g., DMSO ≤0.1%) and validate cytotoxicity with MTT assays .

Advanced: How can conflicting bioactivity data across studies be resolved?

Answer:
Conflicting results (e.g., variable IC50_{50} values) may arise from:

  • Assay variability : Standardize protocols (e.g., incubation time, serum content).
  • Compound stability : Perform stability studies (e.g., HPLC post-incubation) to detect degradation.
  • Cell line heterogeneity : Use genetically authenticated lines (e.g., ATCC) and validate target expression via Western blotting .
  • Statistical rigor : Replicate experiments (n ≥ 3) and apply ANOVA for significance testing.

Advanced: What strategies are effective for SAR studies on this triazole derivative?

Answer:

  • Substituent variation : Synthesize analogs with:
    • Halogen swaps : Replace 3-bromo with 4-fluoro or 3-chloro to probe electronic effects.
    • Benzyl modifications : Test 4-methyl or 4-methoxy substituents on the chlorobenzyl group .
  • Biological testing : Compare antiproliferative activity against a panel of cancer cell lines and enzyme inhibition (e.g., HDACs , PDEs ) .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like B-Raf kinase .

Advanced: How can researchers mitigate toxicity concerns during in vitro studies?

Answer:

  • Cytotoxicity screening : Use HEK293 or HepG2 cells to assess off-target effects.
  • Dose optimization : Establish a therapeutic index (ratio of IC50_{50} in cancer vs. normal cells).
  • Mechanistic studies : Evaluate apoptosis (via Annexin V/PI staining ) and DNA damage (via γ-H2AX foci assays ) .
  • Solubility enhancement : Formulate with cyclodextrins or liposomes to reduce DMSO reliance .

Advanced: What methodologies identify the molecular targets of this compound?

Answer:

  • Enzyme inhibition assays : Screen against panels of kinases, HDACs, or PDEs using fluorogenic substrates .
  • Proteomics : Perform affinity chromatography coupled with LC-MS/MS to isolate binding proteins.
  • CRISPR screening : Use genome-wide knockout libraries to identify sensitizing/resistance genes .
  • Thermal shift assays : Monitor target protein melting temperature shifts upon compound binding.

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